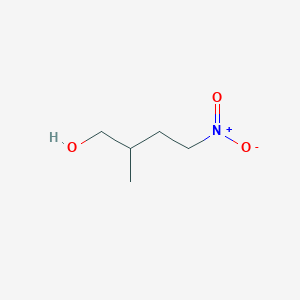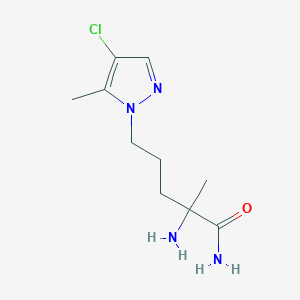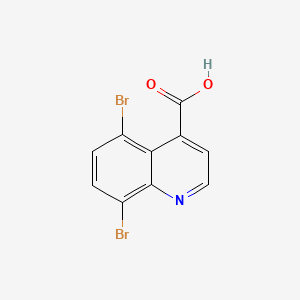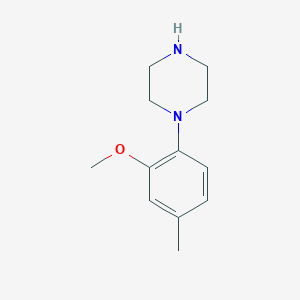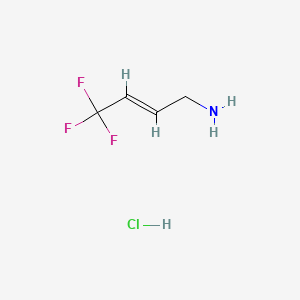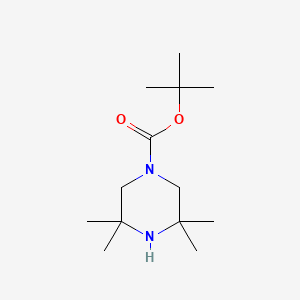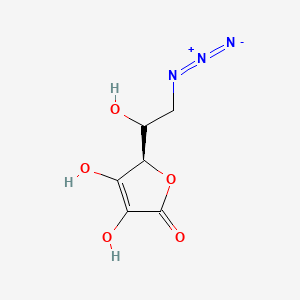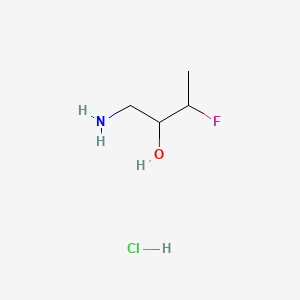
1-Amino-3-fluorobutan-2-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-fluorobutan-2-olhydrochloride is an organic compound with the molecular formula C4H11ClFNO. It is a fluorinated amino alcohol, which makes it an interesting subject for various chemical and biological studies. The presence of both amino and fluorine groups in its structure imparts unique properties that are valuable in different fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-fluorobutan-2-olhydrochloride typically involves the fluorination of a suitable precursor, followed by the introduction of an amino group. One common method involves the reaction of 3-fluorobutan-2-one with ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield. The final product is typically purified using crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-fluorobutan-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobutan-2-one, while reduction could produce 1-amino-3-fluorobutan-2-ol.
Applications De Recherche Scientifique
1-Amino-3-fluorobutan-2-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Amino-3-fluorobutan-2-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-fluoropropane: Another fluorinated amino compound with similar properties but a different carbon chain length.
3-Amino-2-fluorobutanol: A structural isomer with the amino and fluorine groups in different positions.
1-Amino-3-chlorobutan-2-ol: A chlorinated analog with similar reactivity but different chemical properties.
Uniqueness
1-Amino-3-fluorobutan-2-olhydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity. The presence of both amino and fluorine groups in a single molecule allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C4H11ClFNO |
|---|---|
Poids moléculaire |
143.59 g/mol |
Nom IUPAC |
1-amino-3-fluorobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H10FNO.ClH/c1-3(5)4(7)2-6;/h3-4,7H,2,6H2,1H3;1H |
Clé InChI |
SASQNXIIDIWEOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CN)O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



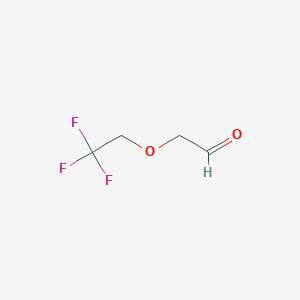
![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)
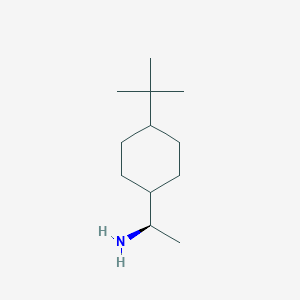

![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)
